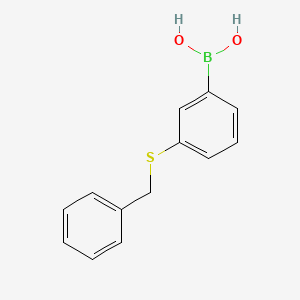

(3-(Benzylthio)phenyl)boronic acid

Descripción

Significance of Boronic Acids in Modern Organic Synthesis

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are versatile intermediates in organic chemistry. x-mol.comresearchgate.net Their stability, low toxicity, and ease of handling have contributed to their widespread adoption. nih.gov A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. japsonline.com This property is crucial for applications in molecular recognition and sensor development. researchgate.net

Perhaps the most significant contribution of boronic acids to modern synthesis is their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a powerful and versatile method for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. chemrxiv.orgresearchgate.net The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a favored method in both academic and industrial research. chemrxiv.org Beyond the Suzuki-Miyaura reaction, boronic acids participate in a range of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and additions to carbonyl compounds. researchgate.net

The Role of Sulfur-Containing Aromatic Scaffolds in Chemical and Biological Systems

Sulfur-containing aromatic compounds, particularly thioethers, are prevalent in a vast array of biologically active molecules and functional materials. The presence of a sulfur atom imparts unique electronic and structural properties to an aromatic ring, influencing its reactivity and intermolecular interactions. In medicinal chemistry, thioether moieties are found in numerous approved drugs and are considered privileged structures due to their contribution to biological activity. scispace.com They can participate in hydrogen bonding and other non-covalent interactions within biological targets, and their metabolic susceptibility can be tuned by oxidation to the corresponding sulfoxide (B87167) or sulfone.

In materials science, sulfur-containing aromatic scaffolds are utilized in the development of organic semiconductors, polymers, and other advanced materials. The sulfur atom can influence the electronic properties of the material, affecting its conductivity and photophysical behavior. The synthesis of these scaffolds often relies on cross-coupling reactions where the construction of the carbon-sulfur bond is a key step. scispace.com

Contextualization of (3-(Benzylthio)phenyl)boronic Acid within Contemporary Chemical Research

This compound emerges as a molecule of interest by combining the synthetic utility of the boronic acid group with the functional potential of the benzylthioether moiety. This specific substitution pattern, with the benzylthio group at the meta-position relative to the boronic acid, offers a unique geometric and electronic profile.

While extensive research specifically on this compound is not widely published, its structure suggests significant potential as a building block in several areas of contemporary research. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the benzylthiophenyl group into more complex molecular architectures. This is particularly relevant in drug discovery, where the incorporation of sulfur-containing fragments is a common strategy for lead optimization. nih.gov The thioether linkage can also serve as a handle for further chemical modification, for example, through oxidation to sulfoxides and sulfones, allowing for the fine-tuning of a molecule's properties.

The synthesis of this compound can be envisioned through established organometallic routes. A common method involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate (B1201080), followed by acidic workup. google.com For instance, starting from 3-bromobenzylsulfide, one could form the Grignard reagent, which is then reacted with trimethyl borate to generate the boronate ester, followed by hydrolysis to the desired boronic acid.

Overview of Research Trajectories for Arylboronic Acids Bearing Thioether Functionality

The development of arylboronic acids containing thioether functionalities is an active area of research, with several promising trajectories. One significant direction is the design of novel catalysts where the thioether moiety plays a crucial role. Recent studies have shown that thioethers can act as catalytic species in cross-coupling reactions, offering a metal-free alternative to traditional palladium-catalyzed processes. x-mol.comresearchgate.netnih.gov For example, designer thioethers have been shown to catalyze the cross-coupling of allyl halides with arylboronic acids. nih.gov

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃BO₂S |

| Molecular Weight | 244.12 g/mol |

| CAS Number | 854778-48-6 |

Table 2: Properties of Related Arylboronic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Parent arylboronic acid |

| 3-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | Aldehyde-functionalized |

| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | Amine-functionalized |

Structure

2D Structure

Propiedades

IUPAC Name |

(3-benzylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2S/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFUWXHBQUHFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718233 | |

| Record name | [3-(Benzylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854778-48-6 | |

| Record name | [3-(Benzylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Complex Organic Synthesis

Utilization as a Versatile Building Block in Multistep Syntheses

Organoboron compounds, particularly boronic acids, are fundamental building blocks in modern organic synthesis due to their versatile reactivity and stability. nih.gov (3-(Benzylthio)phenyl)boronic acid serves as a prime example of a bifunctional building block, where both the boronic acid and the benzylthio group can participate in sequential or orthogonal chemical transformations. The boronic acid moiety is most famously employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon (C-C) bonds, a cornerstone of modern synthetic chemistry. nih.gov

This allows for the coupling of the 3-(benzylthio)phenyl scaffold with a wide range of partners, including aryl, heteroaryl, vinyl, and alkyl halides or triflates. The benzylthio group, meanwhile, can be carried through multiple synthetic steps or can be chemically manipulated. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, or the benzyl (B1604629) group can be cleaved to reveal a free thiol, opening avenues for further functionalization. This stability and potential for late-stage functionalization make the compound a reliable component in the lengthy sequences required for the synthesis of complex molecular architectures. nih.gov

Table 1: Representative Reactions Utilizing Phenylboronic Acid Scaffolds

| Reaction Type | Reactant A | Reactant B | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Aryl/Vinyl Halide (R-X) | Pd Catalyst, Base | 3-(Benzylthio)-substituted biaryl or styrene |

| Chan-Lam-Evans Coupling | This compound | Amine or Alcohol (R-NH₂/R-OH) | Copper Catalyst, Oxidant | 3-(Benzylthio)-substituted aniline (B41778) or phenyl ether |

| Oxidation | This compound | H₂O₂ | - | 3-(Benzylthio)phenol |

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of novel pharmaceutical agents often relies on the efficient construction of complex molecular frameworks. Phenylboronic acids and their derivatives are extensively used as intermediates in the synthesis of medicinally relevant compounds. nih.govnih.gov this compound is a precursor for intermediates used in drug discovery, particularly for compounds where a substituted phenyl ring is a key pharmacophoric element.

The ability to form C-C bonds via Suzuki coupling allows for the construction of biaryl structures, which are prevalent in many classes of drugs. Furthermore, the benzylthio group can mimic or be a precursor to other functional groups found in bioactive molecules. For example, the thioether linkage is present in various therapeutic agents, and its metabolic stability and ability to engage in specific interactions can be advantageous. Researchers can leverage this building block to synthesize libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in drug development.

Construction of Bioactive Molecules and Natural Product Analogs

The quest to synthesize natural products and their analogs is a significant driver of innovation in organic chemistry. These efforts often require building blocks that allow for the precise and controlled assembly of complex structures. Boronic acids have proven invaluable in this context. nih.gov this compound can be incorporated into synthetic routes targeting bioactive molecules that contain a substituted aromatic core.

Its utility lies in its capacity for reliable coupling reactions and the potential for the benzylthio group to be transformed into other functionalities. For example, in the synthesis of a natural product analog, the 3-(benzylthio)phenyl fragment could be introduced via a Suzuki coupling, with the thioether serving as a masked thiol. This thiol could later be revealed for conjugation to another part of the molecule or to mimic a cysteine residue in a peptide analog. This strategic use allows chemists to build up molecular complexity efficiently. nih.gov

Synthesis of Conjugated Systems and Functional Organic Materials

Beyond medicinal chemistry, boronic acids are instrumental in the synthesis of functional organic materials, including conjugated polymers, dyes, and materials for electronics. researchgate.net These materials derive their properties from extended π-conjugated systems, which are often constructed using iterative cross-coupling reactions.

This compound can be used as a monomer or a building block in the synthesis of such materials. The Suzuki-Miyaura reaction is a powerful tool for creating the C-C bonds that form the backbone of conjugated polymers. By incorporating the (3-(benzylthio)phenyl) unit, chemists can modulate the electronic properties, solubility, and solid-state packing of the resulting material. The sulfur atom in the benzylthio group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the conjugated system, thereby tuning its optical and electronic characteristics. The synthesis of BODIPY dyes containing phenylboronic acid moieties highlights the integration of these building blocks into functional fluorescent tools. rsc.org

Divergent and Convergent Synthetic Strategies Employing the Compound

Modern synthetic planning often employs either divergent or convergent strategies to maximize efficiency. wikipedia.orgresearchgate.net this compound is well-suited for both approaches.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. wikipedia.orgresearchgate.net this compound can act as this central core. For example, it can be coupled with various aryl halides to produce a range of biaryl compounds. Subsequently, the benzylthio group could be modified in several ways (e.g., oxidation, cleavage) to create further diversity from each biaryl intermediate, rapidly generating a library of unique molecules. wikipedia.org

In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then joined together in the final stages. researchgate.netresearchgate.net This approach is often more efficient for large, complex targets. This compound can be used to prepare one of these advanced fragments. The fragment, containing the 3-(benzylthio)phenyl unit, would be synthesized and purified separately before being coupled with another large fragment in a key strategic step, often a Suzuki-Miyaura reaction, to complete the assembly of the final product.

Table 2: Synthetic Strategies Featuring the Building Block

| Synthetic Strategy | Description | Role of this compound |

|---|---|---|

| Divergent | A common intermediate is elaborated into a diverse library of compounds. wikipedia.org | Serves as the initial core building block, reacting with multiple partners. The thioether provides a second point for diversification. |

| Convergent | Molecular fragments are synthesized independently before being combined. researchgate.net | Used to construct one of the key fragments, which is then coupled in a late-stage step to form the final complex molecule. |

Medicinal Chemistry and Biological Relevance of 3 Benzylthio Phenyl Boronic Acid Derivatives

Design and Synthesis of Boronic Acid-Based Enzyme Inhibitors

Boronic acids are a prominent class of compounds in drug discovery, largely due to the unique electronic properties of the boron atom. The empty p-orbital of the sp²-hybridized boron atom makes it a Lewis acid, capable of forming a reversible covalent bond with nucleophilic residues, such as the serine in the active site of many enzymes. mdpi.comnih.gov This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly selective enzyme inhibition. mdpi.com

The synthesis of phenylboronic acid derivatives is well-established, often involving methods like the Suzuki-Miyaura cross-coupling reaction, which allows for the versatile introduction of various substituents to the phenyl ring. nih.govnih.gov For (3-(Benzylthio)phenyl)boronic acid derivatives, synthetic strategies would likely involve the reaction of a protected 3-mercaptophenylboronic acid with a benzyl (B1604629) halide or the borylation of a pre-formed 3-benzylthio-halobenzene.

Serine Proteases: Phenylboronic acids are renowned for their ability to inhibit serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation and cancer progression. sci-hub.se The boronic acid group forms a stable, tetrahedral adduct with the catalytic serine residue. mdpi.com Research on various phenylboronic acid derivatives has demonstrated that substituents on the phenyl ring are crucial for directing the inhibitor to the specific enzyme's active site, thereby enhancing potency and selectivity. nih.gov For example, peptidyl boronic acids have been developed as potent inhibitors of prostate-specific antigen (PSA), a serine protease. sci-hub.se While no specific studies on this compound have been reported, the benzylthio group could potentially interact with hydrophobic pockets within the active site of certain serine proteases, contributing to binding affinity.

Metalloenzymes: Boronic acids have also shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov In this context, the boronic acid can interact with the catalytic hydroxide (B78521) anion in the enzyme's active site. nih.gov The design of effective MBL inhibitors often involves tailoring the substituents on the boronic acid to achieve specific interactions within the enzyme's binding pocket. The lipophilic benzylthio group of this compound could potentially be explored for its fit within the active sites of various metalloenzymes.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound's biological activity by systematically modifying its chemical structure. oncodesign-services.com For phenylboronic acid derivatives, SAR studies typically explore how different substituents on the phenyl ring affect potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Key findings from general SAR studies on phenylboronic acid inhibitors include:

Electron-withdrawing groups: Placing electron-withdrawing groups on the phenyl ring can increase the Lewis acidity of the boron atom, often leading to enhanced binding affinity and inhibitory potency. nih.gov

Lipophilic groups: The introduction of lipophilic substituents can improve interactions with hydrophobic pockets in the enzyme's active site and potentially enhance cell membrane permeability. mdpi.com

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is critical for optimal interaction with the target enzyme. nih.gov

While no specific SAR studies for this compound are available, a hypothetical SAR campaign could involve the modifications illustrated in the table below to probe its interaction with a target enzyme.

Table 1: Hypothetical SAR Modifications for this compound

| scienceModification Site | biotechExample Substituents | ruleRationale |

|---|---|---|

| Benzyl Ring | -F, -Cl, -CF₃, -OCH₃ | To probe electronic and steric effects on binding with hydrophobic pockets. |

| Phenylboronic Acid Ring | -F, -Cl | To increase the Lewis acidity of the boron atom and potentially enhance covalent bond formation. |

| Thioether Linker | -SO- (Sulfoxide), -SO₂- (Sulfone) | To alter polarity, hydrogen bonding capacity, and metabolic stability. |

Role as a Pharmacophore or Bioisostere in Drug Discovery Programs

A pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. The boronic acid group itself is considered a novel pharmacophore, particularly for its ability to target serine proteases and the SH2 domain of STAT3. sci-hub.senih.govacs.org

Boronic acids are also frequently used as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. mdpi.com Notably, the boronic acid group can act as a bioisostere for carboxylic acids and phosphate (B84403) groups. mdpi.comsci-hub.seexlibrisgroup.com This replacement can be advantageous, as the different pKa of boronic acid (typically 8-10) compared to a carboxylic acid means it is often un-ionized at physiological pH, which can alter a drug's pharmacokinetic profile. mdpi.com

In the context of this compound, the entire molecule could be considered a pharmacophore for a specific target, or its boronic acid moiety could be used to replace a carboxylic acid or phosphate group in an existing drug scaffold to potentially improve its properties. mdpi.com

Development of Biological Probes and Imaging Agents

The ability of boronic acids to interact with diols, such as those found in carbohydrates, has been extensively exploited in the development of biological probes and imaging agents. nih.govrsc.org Phenylboronic acid-based fluorescent probes are used for the detection and imaging of saccharides, with applications in monitoring glucose levels in living cells and zebrafish. acs.org

This recognition capability is particularly relevant in cancer research, as cancer cells often overexpress certain cell-surface glycans like sialic acid. nih.govacs.org Phenylboronic acid-based probes can selectively bind to these glycans, enabling the targeted imaging and diagnosis of tumors. nih.govacs.org Fluorescent sensors have also been developed to visualize the distribution of boronic acid-containing drugs within living cells. acs.org

Derivatives of this compound could potentially be developed into imaging agents by attaching a fluorophore or a contrast agent for magnetic resonance imaging (MRI). The benzylthio moiety could be modified to fine-tune the probe's properties, such as its solubility and binding affinity for specific biological targets.

Prodrug Strategies Incorporating Boronic Acid Functionality

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve a drug's selectivity and reduce systemic toxicity. bohrium.comthieme-connect.com The boronic acid group is an attractive "promoiey" for creating prodrugs that are activated by the tumor microenvironment. bohrium.comthieme-connect.comtandfonline.com

Many tumors exhibit high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). bohrium.comthieme-connect.com The carbon-boron bond in phenylboronic acids can be oxidized by H₂O₂, cleaving the boronic acid group and releasing the active drug. tandfonline.comnih.gov This ROS-responsive release mechanism allows for the targeted delivery of cytotoxic agents to cancer cells while sparing healthy tissues. thieme-connect.comresearchgate.net This strategy has been explored for various classes of anticancer drugs, including histone deacetylase inhibitors and DNA alkylating agents. thieme-connect.com

A derivative of this compound could serve as a prodrug "trigger." The active drug would be attached to the phenyl ring, and upon entering the ROS-rich tumor environment, the boronic acid would be cleaved, releasing the therapeutic agent. The thioether in the benzylthio group is also susceptible to oxidation, which could potentially be exploited as a secondary release mechanism or a point for modulating the prodrug's activation kinetics.

Antimicrobial, Anticancer, and Antiviral Activity Screening of Derivatives

The boronic acid pharmacophore is present in several FDA-approved drugs with diverse therapeutic actions, highlighting its versatility. mdpi.com Consequently, derivatives of this compound are rational candidates for screening across various therapeutic areas.

Antimicrobial Activity: Boronic acid derivatives have shown significant potential as antibacterial and antifungal agents. researchgate.netnih.gov Vaborbactam, a cyclic boronic acid derivative, is a β-lactamase inhibitor used to combat bacterial resistance. nih.govmdpi.com Phenylboronic acids have also been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication process involved in biofilm formation. nih.gov The thioether moiety is also found in various compounds with antibacterial activity. nih.govresearchgate.net This suggests that derivatives of this compound could exhibit direct antimicrobial effects or act as inhibitors of resistance mechanisms.

Anticancer Activity: The anticancer potential of phenylboronic acids is well-documented. researchgate.netnih.govresearchgate.net The first-in-class proteasome inhibitor, Bortezomib, is a peptide boronic acid used to treat multiple myeloma. researchgate.net Simpler phenylboronic acid and benzoxaborole derivatives have also demonstrated potent antiproliferative activity by inducing cell cycle arrest and apoptosis in cancer cells. nih.gov The ability of phenylboronic acids to target overexpressed sialic acid on cancer cell surfaces provides another avenue for selective anticancer activity. nih.govresearchgate.net Given these precedents, screening a library of this compound derivatives is a logical step in the search for new anticancer agents.

Table 2: Antiproliferative Activity of Selected Phenylboronic Acid Derivatives against A2780 Ovarian Cancer Cells Data adapted from a study on various phenylboronic acid derivatives, not including this compound.

| medicationCompound | scatter_plotIC₅₀ (µM) |

|---|---|

| 2-Formylphenylboronic acid | 1.5 ± 0.1 |

| 2-Formyl-5-fluorophenylboronic acid | 1.6 ± 0.1 |

| 2-Formyl-5-methoxyphenylboronic acid | 1.1 ± 0.1 |

| 3-Nitrophenylboronic acid | > 200 |

Source: Adapted from Sławiński et al. (2018). nih.gov

Antiviral Activity: The unique ability of boronic acids to bind glycans makes them attractive candidates for developing antiviral drugs, particularly against enveloped viruses like influenza that rely on host-cell surface glycans for entry. nih.govacs.org Boronic acid-modified quindoline (B1213401) derivatives have shown potent anti-influenza activity both in vitro and in vivo. nih.govacs.org Furthermore, boronic acid-containing compounds have been designed as inhibitors of key viral enzymes, such as HIV-1 reverse transcriptase. mdpi.comresearchgate.net The structural diversity that can be achieved by modifying the this compound scaffold makes it a promising starting point for discovering new antiviral agents.

Catalytic Roles and Applications

Role as a Precursor in the Synthesis of Ligands for Metal Catalysis

The structure of (3-(Benzylthio)phenyl)boronic acid makes it a potential precursor for synthesizing ligands for metal catalysis. The boronic acid group is a versatile handle for forming carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.org This would allow for the incorporation of the (3-(benzylthio)phenyl) scaffold into more complex ligand architectures, such as phosphine (B1218219) ligands, which are crucial for many catalytic processes. acs.orgnih.gov

Participation in Organocatalytic Systems as a Lewis Acid

Arylboronic acids can function as organocatalysts, typically acting as Lewis acids to activate substrates. mdpi.comnih.gov Their ability to reversibly form covalent bonds with hydroxyl or carboxyl groups enables the activation of alcohols, carboxylic acids, and related compounds under mild conditions. mdpi.comsu.se Hybrid catalysts combining an arylboronic acid with other functional groups, such as a thiourea, have been designed to promote reactions like hetero-Michael additions to α,β-unsaturated carboxylic acids. In these systems, the boronic acid is thought to activate the carboxylate group. youtube.com

However, there is no specific research in the reviewed literature that documents the use of this compound as a Lewis acid catalyst in organocatalytic systems. The influence of the meta-benzylthio substituent on the Lewis acidity of the boronic acid and its effectiveness as a catalyst has not been specifically investigated or reported.

Development of Chiral Catalysts Incorporating the (3-(Benzylthio)phenyl) Scaffold

The development of chiral catalysts is fundamental to asymmetric synthesis. This often involves incorporating a chiral element into a ligand or catalyst scaffold. The (3-(Benzylthio)phenyl) scaffold is achiral, but it could potentially be incorporated into a larger chiral molecule. For instance, the sulfur atom could be oxidized to a chiral sulfoxide (B87167), or the entire scaffold could be integrated into a system with existing stereocenters. Chiral organosulfur compounds, particularly those with a stereogenic sulfur atom, are a growing class of ligands and organocatalysts. researchgate.net

A thorough literature search did not identify any studies describing the development or synthesis of chiral catalysts that specifically incorporate the (3-(Benzylthio)phenyl) scaffold. The potential for creating such catalysts from this precursor remains unexplored in published research.

Applications in Enantioselective Transformations

The ultimate test of a chiral catalyst is its application in enantioselective transformations, where it directs the formation of one enantiomer of a product over the other. Arylboronic acids are widely used as reagents in transition metal-catalyzed enantioselective reactions, such as 1,4-additions to enones or cross-coupling reactions to form chiral products. mdpi.comyoutube.com Furthermore, chiral boronic acids themselves can act as enantioselective organocatalysts. su.se

Consistent with the lack of information on chiral catalysts derived from this compound, there are no reported applications of this specific compound or its derivatives in enantioselective transformations. The field has extensively explored other chiral ligands and boronic acid derivatives for such purposes, but this particular scaffold has not been featured in those studies. youtube.com

Materials Science and Supramolecular Chemistry

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. The synthesis of these materials relies on the use of specific organic linkers or building blocks that self-assemble into extended networks. Boronic acids are foundational linkers in the history of COF synthesis, capable of forming robust boroxine or boronate ester linkages.

(3-(Benzylthio)phenyl)boronic acid is identified by chemical suppliers as a potential linker for COF and MOF synthesis. The boronic acid group can participate in condensation reactions with polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to form boronate ester-linked COFs. The presence of the benzylthio group would introduce a sulfur atom and a bulky benzyl (B1604629) group into the pores of the resulting framework.

Potential Properties of COFs/MOFs with this compound:

| Property | Potential Advantage from Benzylthio Group |

| Selective Adsorption | The soft sulfur atom of the thioether could exhibit a high affinity for heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺), making the framework a candidate for environmental remediation. |

| Catalysis | The thioether moiety could serve as a site for anchoring metal nanoparticles or as a catalytic site itself for certain organic transformations. |

| Modified Pore Environment | The benzyl group would increase the hydrophobicity of the pore environment, potentially enhancing the adsorption of nonpolar organic molecules. |

While theoretically promising, to date, there are no published studies that have successfully incorporated this compound into a COF or MOF and characterized its properties.

Sensing Applications, Particularly for Saccharides and Other Diols

Phenylboronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, a class of compounds that includes saccharides (sugars). This interaction forms a cyclic boronate ester, a reaction that can be coupled to a signal transduction mechanism (e.g., a change in fluorescence or color) to create a chemical sensor.

The sensing capability of this compound would be predicated on this fundamental diol-binding property. The benzylthio substituent could influence the electronic properties of the phenyl ring, thereby modulating the pKa of the boronic acid and its affinity for diols at physiological pH. Furthermore, the thioether group itself offers a potential site for further functionalization, for instance, by attaching a fluorophore to create a fluorescent sensor.

Hypothesized Sensing Mechanism:

This compound exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.

In the presence of a diol, such as glucose or fructose, the boronic acid moiety forms a cyclic boronate ester.

This binding event could alter the electronic structure or conformation of an integrated reporter molecule, leading to a detectable signal.

Research on thioether-functionalized boronic acids has suggested that the sulfur atom can be used to immobilize the sensor on a gold surface (e.g., for surface plasmon resonance sensing) or on gold nanoparticles. For example, nanoparticles functionalized with 4-mercaptophenylboronic acid have been embedded in polymer films for the potentiometric detection of saccharides bohrium.comresearchgate.net. While this demonstrates the potential utility of sulfur-containing PBAs in sensing, specific studies on this compound are needed to validate its efficacy.

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, are particularly adept at self-assembly in aqueous environments, forming structures like micelles, vesicles, and nanofibers.

This compound contains a hydrophilic boronic acid group and a significantly hydrophobic benzylthio group. This amphiphilic character suggests it could participate in self-assembly processes. In aqueous solutions, these molecules could arrange themselves to minimize the contact between the hydrophobic benzylthio tails and water, while exposing the hydrophilic boronic acid heads to the aqueous phase.

The self-assembly could also be influenced by external stimuli. For example, the addition of saccharides could increase the hydrophilicity of the boronic acid head through the formation of the boronate ester, potentially altering the morphology of the self-assembled structures rsc.org. This responsive behavior is a hallmark of "smart" materials. While this behavior has been observed for other amphiphilic boronic acids, it has not yet been experimentally confirmed for this compound.

Development of Functional Polymers and Macromolecules

Boronic acid-containing polymers are a significant class of "smart" materials that can respond to changes in pH or the presence of diols. These polymers can be synthesized by incorporating a boronic acid-functionalized monomer into a polymer chain.

This compound could potentially be converted into a polymerizable monomer, for example, by introducing a vinyl or acryloyl group onto the phenyl ring or the benzyl group. The resulting polymer would have pendant benzylthio and boronic acid groups, conferring unique properties.

Potential Applications of Polymers from this compound:

| Application | Role of Functional Groups |

| Drug Delivery | The boronic acid groups could be used to create glucose-responsive hydrogels for self-regulated insulin delivery. The thioether could be used for crosslinking or drug conjugation. |

| Bioconjugation | The boronic acid can bind to the diol-containing glycans on cell surfaces, while the thioether offers a site for "click" chemistry reactions, such as thiol-ene reactions, to attach other biomolecules. |

| Stimuli-Responsive Materials | The polymer could exhibit dual responsiveness to both pH/saccharides (via the boronic acid) and potentially to specific metal ions (via the thioether). |

Again, the synthesis and characterization of polymers specifically derived from this compound have not been reported in the scientific literature.

Surface Functionalization and Hybrid Material Development

Modifying the surface of materials is crucial for tailoring their properties for specific applications, such as improving biocompatibility, creating sensors, or developing new catalysts. Boronic acids are versatile molecules for surface functionalization due to their ability to form covalent bonds with diol-containing surfaces (like cellulose or polyvinyl alcohol) or to be attached to other surfaces via different chemical strategies.

The thioether linkage in this compound provides an additional tool for surface modification. Thiols and thioethers are known to have a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). While the benzylthio group is a thioether, not a thiol, it could still facilitate interaction with noble metal surfaces. This would allow for the functionalization of gold nanoparticles or surfaces with boronic acid groups, creating a platform for saccharide sensing or cell targeting applications.

The development of hybrid materials, combining inorganic nanoparticles with an organic shell of this compound, could lead to multifunctional materials with both the properties of the inorganic core (e.g., magnetism, luminescence) and the responsive/binding properties of the boronic acid shell.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity Modes for the Boron and Sulfur Centers

The future exploration of (3-(Benzylthio)phenyl)boronic acid is poised to move beyond its conventional role in Suzuki-Miyaura coupling. The dual functionality of the molecule offers opportunities for novel and divergent reactivity.

Boron Center: Research can be directed towards leveraging the boronic acid group in other catalytic cycles. This includes exploring its participation in Chan-Lam type S-arylation reactions, where the arylboronic acid couples directly with thiols acs.org. Furthermore, the boronic acid moiety can act as a control element in divergent reactions, where its presence dictates the outcome of transformations at other parts of a molecule, such as ring-contractions or ring-openings rsc.org. Investigating deborylative functionalization, such as thiocyanation or selenocyanation, could provide direct routes to other sulfur- or selenium-containing compounds from this common intermediate nih.gov. Mechanistic studies on processes like protodeboronation, which can be a detrimental side reaction, are crucial for optimizing reaction conditions and understanding the compound's stability, especially for heteroaryl analogues where interactions with adjacent atoms can significantly influence reactivity nih.gov.

Sulfur Center: The benzylthio group is often considered a stable linkage, but it holds untapped potential. The sulfur atom's lone pairs can be exploited for coordination to transition metals, enabling the use of the entire molecule as a ligand in catalysis. Future work could involve the oxidation of the thioether to a sulfoxide (B87167) or sulfone, creating new derivatives with altered electronic properties and potential applications as chiral auxiliaries or in medicinal chemistry. The C–S bond itself could be targeted for activation, potentially allowing for orthogonal reactivity where the boronic acid and thioether groups are functionalized in separate, sequential steps researchgate.net.

Development of Asymmetric Methodologies Involving the Compound

The development of chiral boronic esters is a rapidly advancing field in organic synthesis, as these compounds are valuable precursors to a wide range of enantiomerically pure molecules nih.govacs.org. Future research on this compound could focus on two main areas of asymmetric synthesis:

Asymmetric Synthesis of Chiral Analogues: Methodologies could be developed to introduce chirality either at the benzylic carbon of the thioether or by creating atropisomers if bulky groups are introduced nearby. This would involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

Application as a Chiral Ligand: The compound itself, or a chiral derivative, could serve as a ligand in asymmetric catalysis. The sulfur atom is a well-known coordinating group for various transition metals. By designing and synthesizing chiral versions of this compound, new thioether-based catalysts could be developed for a range of asymmetric transformations, including additions, cyclopropanations, and Friedel-Crafts reactions rsc.orgmdpi.com. Recent advances in synthesizing complex chiral molecules, such as 1,2-bis(boronic) esters with non-adjacent stereocenters, highlight the sophisticated molecular architectures that are becoming accessible nih.gov.

Integration into Flow Chemistry and High-Throughput Screening Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability acs.org. Boronic acid synthesis and its subsequent use in cross-coupling reactions are well-suited for this transition.

Flow Chemistry: Future work should focus on developing integrated, multi-step flow processes that start from simple precursors, proceed through the formation of this compound via lithiation-borylation sequences, and telescope directly into subsequent reactions like Suzuki-Miyaura coupling rsc.orgacs.orgorganic-chemistry.org. Such "flash chemistry" approaches can handle unstable intermediates and significantly shorten synthesis times from hours to seconds organic-chemistry.orgsci-hub.mk. This would enable the on-demand production of derivatives for various applications.

High-Throughput Screening (HTS): The discovery of novel applications and optimized reaction conditions for this compound can be accelerated using HTS platforms. For instance, fluorescence-based screening methods have been developed to rapidly evaluate the catalytic activity of different boronic acids in reactions like amidation rsc.org. Similarly, HTS combined with data science and Bayesian optimization can rapidly identify optimal catalyst systems and reaction conditions for transformations such as the fluorination of arylboronic acids acs.org. Applying these screening techniques could uncover new catalytic roles or ideal process parameters for this specific compound with greater speed and efficiency researchgate.netresearchgate.net.

Expansion of Biological Applications beyond Current Scope

Phenylboronic acids are gaining significant attention in medicinal chemistry and chemical biology due to their unique ability to form reversible covalent bonds with diols, a motif found in many biological molecules like sugars and glycoproteins nih.govnih.gov.

Sensors and Drug Delivery: The diol-binding property is the foundation for glucose-responsive materials, which can be used in drug delivery systems for diabetes management nih.govjapsonline.com. Future research could involve incorporating this compound into polymers to create smart hydrogels or nanoparticles that release therapeutic agents, such as insulin, in response to changing glucose levels japsonline.com.

Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, and the drug bortezomib, a boronic acid-containing proteasome inhibitor, is a prime example of their therapeutic success mdpi.com. The thioether moiety in this compound could be exploited to gain additional interactions within an enzyme's active site, potentially leading to inhibitors with improved potency or selectivity. A significant challenge for boronic acids in biological contexts is their oxidative instability nih.govpnas.org. A key future direction is the design of more stable analogues. Strategies like forming intramolecularly cyclized benzoxaborolones have been shown to increase oxidative stability by several orders of magnitude while retaining biological activity, a concept that could be applied to this compound .

Anti-Androgen Research: Recent studies have explored replacing the nitro group in non-steroidal anti-androgens with a boronic acid functionality for applications in prostate cancer therapy nih.gov. This opens a new frontier where this compound and its derivatives could be evaluated as potential anti-cancer agents.

Strategies for Recyclability and Reusability of Related Catalytic Systems

The widespread use of this compound in palladium-catalyzed cross-coupling reactions necessitates the development of sustainable catalytic systems. A major focus for future research is the recyclability of the expensive and potentially toxic palladium catalyst.

Heterogeneous Catalysis: One promising strategy is the immobilization of the palladium catalyst on a solid support. This facilitates easy separation of the catalyst from the reaction mixture by filtration and allows for its reuse over multiple cycles mdpi.comresearchgate.net. Supports derived from renewable resources, such as rice husk-derived biosilicates or chitin from crab shells, are particularly attractive for creating green and sustainable heterogeneous catalysts researchgate.netsteemit.com.

Homogeneous Catalyst Recycling: For homogeneous systems, innovative approaches are needed. This includes the design of water-soluble ligands that allow the catalyst to be retained in an aqueous phase while the organic product is extracted greenering.org. Micellar catalysis, where the reaction occurs within micelles in an aqueous medium, also offers a pathway for catalyst recovery and reuse mdpi.com. These strategies not only reduce costs and waste but also minimize palladium contamination in the final product, which is critical for pharmaceutical applications greenering.org.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(Benzylthio)phenyl)boronic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a brominated or iodinated benzene derivative reacts with a benzylthio-containing boronic acid precursor. Key optimization steps include using palladium catalysts (e.g., Pd(PPh₃)₄) and adjusting solvent systems (THF/water mixtures) to enhance coupling efficiency. Benzylic thioether introduction can also be achieved via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of benzylthio (-SCH₂C₆H₅) and boronic acid (-B(OH)₂) groups via chemical shifts (e.g., aromatic protons at δ 7.2–7.6 ppm, thioether methylene at δ 3.8–4.2 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, particularly for boron-containing fragments .

- X-ray Crystallography : Resolve steric effects of the benzylthio group on boronic acid geometry .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of the benzylthio group on boronic acid’s Lewis acidity. For example, the sulfur atom’s electron-withdrawing nature may reduce boron’s electrophilicity, impacting transmetalation efficiency in Suzuki reactions. Software like Gaussian or ORCA can model transition states to guide catalyst selection .

Q. What strategies mitigate instability during storage of this compound?

- Methodological Answer : Store under inert gas (argon) at 0–6°C to prevent oxidation of the thioether group. Lyophilization or recrystallization from anhydrous solvents (e.g., ethanol) reduces hydrolytic degradation. Purity should be monitored via LC-MS/MS to detect dimerization or boroxine formation .

Advanced Research Questions

Q. How does the benzylthio substituent influence the electronic properties and reactivity compared to other substituents (e.g., benzyloxy)?

- Methodological Answer : The benzylthio group’s sulfur atom is less electronegative than oxygen, reducing its electron-withdrawing effect. Cyclic voltammetry can compare redox potentials: benzylthio derivatives exhibit lower oxidation potentials than benzyloxy analogs, enhancing stability in oxidative coupling conditions. Hammett parameters (σ) quantify substituent effects on boronic acid reactivity .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different catalytic systems?

- Methodological Answer : Perform controlled studies comparing Pd-, Rh-, and Cu-based catalysts. For example, copper-promoted C–S cross-coupling may require chelating ligands (e.g., phenanthroline) to stabilize intermediates, whereas Pd catalysts favor aryl-aryl couplings. Kinetic profiling (e.g., in situ IR spectroscopy) identifies rate-limiting steps and side reactions .

Q. What methods ensure compliance with ICH guidelines when assessing trace impurities in this compound?

- Methodological Answer : Use LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to detect impurities at <1 ppm. Validate linearity (R² >0.99), accuracy (90–110%), and precision (%RSD <5%) per ICH Q2(R1). Spiked recovery experiments confirm method robustness for genotoxic impurities like boronic acid dimers .

Q. How to design experiments evaluating this compound’s bioactivity, such as tubulin polymerization inhibition?

- Methodological Answer :

- Cytotoxicity Assays : Test against cancer cell lines (e.g., Jurkat, B-16) using MTT assays (IC₅₀ determination).

- Tubulin Polymerization Assays : Monitor microtubule assembly via turbidity measurements (340 nm) in vitro. Compare inhibition potency (IC₅₀) to reference compounds like combretastatin A-4.

- Apoptosis Induction : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells after 8–24 hr exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.